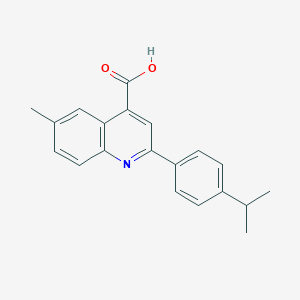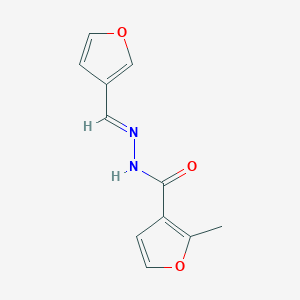
2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid” is a complex organic compound. It contains an isopropylphenyl group, a methylquinoline group, and a carboxylic acid group . The CAS Number is 50733-96-5 and its molecular weight is 291.35 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through electrophilic aromatic substitution . This involves the attack of an electrophile at carbon to form a cationic intermediate .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The linear formula is C19H17NO2 .
Chemical Reactions Analysis
The compound, like other aromatic compounds, may undergo electrophilic aromatic substitution . The specific reactions would depend on the conditions and reagents used.
Applications De Recherche Scientifique
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives have been recognized for their broad pharmacological potentials, including antimicrobial, antitumor, and neurological activities. These compounds are studied for their roles in modern therapeutics, highlighting the importance of structural modifications to enhance their biological activity and therapeutic applications. The exploration of isoquinoline derivatives in drug synthesis emphasizes the continuous need for novel compounds that can address various health conditions efficiently (Danao et al., 2021).
Environmental Remediation Through Carboxylic Acids
Carboxylic acids play a crucial role in environmental science, particularly in the biodegradation and remediation of pollutants. Studies have demonstrated that carboxylic acids can enhance the efficiency of biocatalysts in treating organic pollutants, indicating their potential in developing sustainable and effective remediation technologies. This highlights the importance of carboxylic acids in addressing environmental challenges and promoting ecological sustainability (Jarboe et al., 2013).
Propriétés
IUPAC Name |
6-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-12(2)14-5-7-15(8-6-14)19-11-17(20(22)23)16-10-13(3)4-9-18(16)21-19/h4-12H,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUNSNOXGOMBNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(2-furyl)ethylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454651.png)
![4,5-dimethyl-N'-[1-(5-methyl-2-thienyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B454652.png)
![5-[N-(2-thienylacetyl)ethanehydrazonoyl]-2-thiophenecarboxylic acid](/img/structure/B454656.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454658.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454659.png)
![5-[2-(2-Methyl-3-furoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B454661.png)
![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454662.png)
![N'-[3-(2-furyl)-2-propenylidene]-5-methyl-3-isoxazolecarbohydrazide](/img/structure/B454663.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454664.png)

![N'-[(5-chloro-2-thienyl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454668.png)
![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454669.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-2-furohydrazide](/img/structure/B454671.png)
